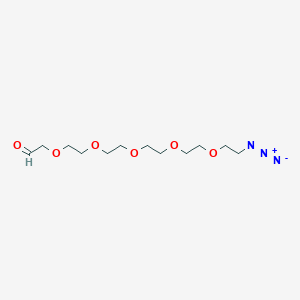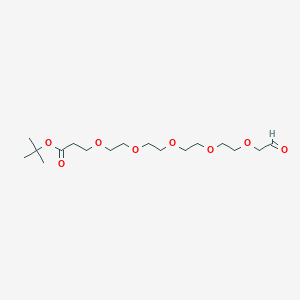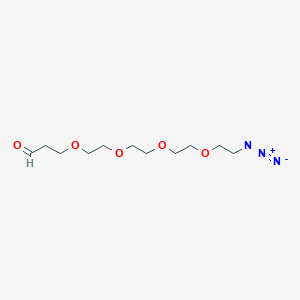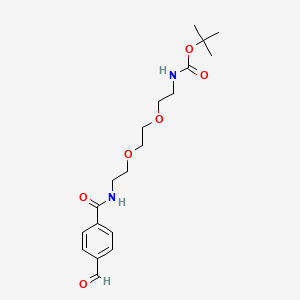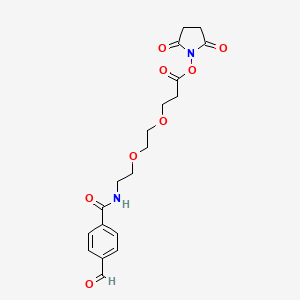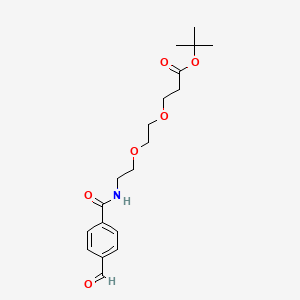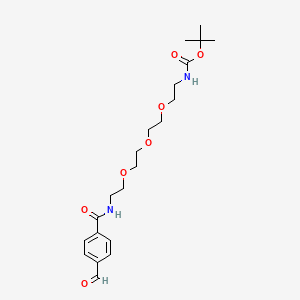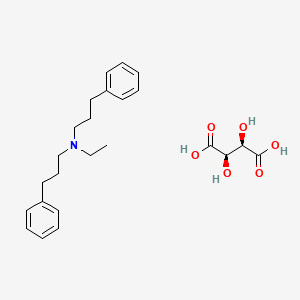
Alverine tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alverine tartrate is the tartrate salt of Alverine -- an autonomic agent. Alverine has been shown to activate the nuclear receptor transcription factor HNF4α.
Applications De Recherche Scientifique
Anti-Inflammatory Functions
Alverine, primarily known as a smooth muscle relaxant, has demonstrated significant anti-inflammatory effects. In a study, it was found to reduce the production of nitric oxide and inhibit the mRNA expression of key inflammatory markers such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-α (TNF-α). Alverine targets Src in the NF-κB pathway, offering potential insights for the development of new anti-inflammatory drugs (Lee et al., 2020).
Activation of Nuclear Receptor Transcription Factor HNF4α
Alverine has been identified to activate the nuclear receptor transcription factor HNF4α. This discovery stemmed from a study aimed at reversing the inhibitory effect of the fatty acid palmitate on human insulin promoter activity. The activation of HNF4α by alverine suggests a novel mechanism of action and potential therapeutic applications for conditions like inflammatory bowel disease and diabetes (Lee et al., 2013).
Pharmacokinetic and Metabolic Profile
A study assessing the pharmacokinetic and metabolic profile of alverine in healthy volunteers highlighted its high pharmacokinetic variability. It was observed that the metabolic process most susceptible to variability is the hydroxylation to the active metabolite 4-hydroxy alverine, suggesting its significant role in the drug's overall pharmacodynamics (Rizea‐Savu et al., 2021).
Enhancement of Drug Water Solubility
Research on improving alverine’s water solubility led to the synthesis of new ionic liquids incorporating alverine as the cation. This innovation aimed at avoiding the creation of polymorphs while increasing water solubility, demonstrating the potential for developing new drug formulations (Fernández-Stefanuto et al., 2020).
Antidepressant Potential
Alverine has been predicted and validated to have antidepressant-like effects through a network-based drug repositioning approach. The study identified its primary sites of action, including serotonin and norepinephrine transporters and serotonin receptors, suggesting its potential as an effective antidepressant drug (Zhang et al., 2018).
Propriétés
Numéro CAS |
3686-59-7 |
|---|---|
Nom du produit |
Alverine tartrate |
Formule moléculaire |
C24H33NO6 |
Poids moléculaire |
431.53 |
Nom IUPAC |
Dipropylamine, N-ethyl-3,3'-diphenyl-, tartrate |
InChI |
1S/C20H27N.C4H6O6/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;5-1(3(7)8)2(6)4(9)10/h3-8,11-14H,2,9-10,15-18H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clé InChI |
OACRHVKOMXFBDB-LREBCSMRSA-N |
SMILES |
CCN(CCCc1ccccc1)CCCc2ccccc2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Alverine tartrate, Spasmaverin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



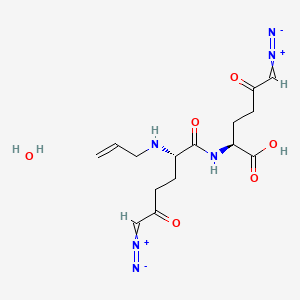

![2(1H)-Pyridinone, 4-[(5-fluoro-2-pyridinyl)methoxy]-1-(2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-7-yl)-](/img/structure/B605276.png)
![[(2R,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-8,11,12-trihydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate](/img/structure/B605278.png)

![Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,4(9),5,7,11,13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-octadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride](/img/structure/B605280.png)
